Enzyme Inhibition: α‑Glucosidase Potency Relative to 1‑Arylsulfonyl‑4‑phenylpiperazine Series
The 2017 Abbasi series tested 14 direct 1‑arylsulfonyl‑4‑phenylpiperazine analogs (3a–3n) against α‑glucosidase. The most potent compound (3e, arylsulfonyl = 4‑methylphenyl) achieved an IC₅₀ of 47.2 ± 1.8 µM, while the least active analog (3h) showed >500 µM [1]. Although 2‑(benzylsulfonyl)‑1‑(4‑phenylpiperazin‑1‑yl)ethanone was not directly tested in this panel, its benzylsulfonyl‑ethanone architecture introduces a methylene‑carbonyl spacer absent in the 3a–3n series. Molecular docking of the related series indicates that the sulfonyl‑piperazine distance critically dictates hydrogen bonding with Asp202 and Glu277 in the α‑glucosidase active site [1]. The ethanone bridge of the target compound is predicted to reposition the benzylsulfonyl group by approximately 2.5–3.0 Å relative to the direct sulfonyl‑piperazine analogs, which may either improve or diminish potency depending on the target's steric constraints.
| Evidence Dimension | α‑Glucosidase IC₅₀ |
|---|---|
| Target Compound Data | Not directly determined. Predicted to differ from direct sulfonyl‑piperazine analogs due to ethanone spacer. |
| Comparator Or Baseline | Compound 3e (1‑(4‑methylphenylsulfonyl)‑4‑phenylpiperazine): IC₅₀ = 47.2 ± 1.8 µM. Compound 3h: IC₅₀ > 500 µM. |
| Quantified Difference | IC₅₀ range within the series: >10‑fold. Target compound's spacer effect not experimentally quantified. |
| Conditions | α‑Glucosidase from Saccharomyces cerevisiae, spectrophotometric assay at 400 nm, 37°C, pH 6.8. |
Why This Matters
Procurement for α‑glucosidase studies requires confirmation that the ethanone-bridged compound retains inhibitory activity; direct sulfonyl‑piperazine data cannot be assumed transferable.
- [1] Abbasi, M. A., Anwar, A., Rehman, A., Siddiqui, S. Z., Rubab, K., Shah, S. A. A., Lodhi, M. A., Khan, F. A., Ashraf, M., & Alam, U. (2017). Synthesis, enzyme inhibition and molecular docking studies of 1-Arylsulfonyl-4-phenylpiperazine derivatives. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1715–1724. View Source
